molecular formula C10H14N2O2 B13930635 Ethyl 3-amino-6-methyl-2-pyridineacetate

Ethyl 3-amino-6-methyl-2-pyridineacetate

Cat. No.: B13930635
M. Wt: 194.23 g/mol
InChI Key: ZZLCCEMLBPZTRT-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-methyl-2-pyridineacetate is a chemical compound intended for research and development purposes exclusively. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Pyridine-based compounds, such as this one, are valuable intermediates in organic synthesis and medicinal chemistry. They are frequently utilized in the construction of more complex molecules, including various heterocyclic scaffolds with potential pharmacological activity. Researchers may employ this compound in the design and synthesis of novel substances for screening against biological targets. The specific applications, mechanism of action, and research value for this exact compound are not detailed in the available literature. Consulting specialized chemical databases and scientific publications is recommended to confirm its specific properties and uses. Handling Precautions: Researchers should consult the Safety Data Sheet (SDS) prior to use. Proper personal protective equipment (PPE) should be worn, and all handling should be conducted in a well-ventilated fume hood.

Properties

IUPAC Name

ethyl 2-(3-amino-6-methylpyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)6-9-8(11)5-4-7(2)12-9/h4-5H,3,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLCCEMLBPZTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=N1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Addition of 2-Aminopyridine to Ethyl Acrylate (Bronsted Acid Catalysis)

One of the primary methods for synthesizing this compound involves the nucleophilic addition of the amino group of 2-aminopyridine to the electrophilic carbon of ethyl acrylate. This reaction is typically catalyzed by Bronsted acids under controlled temperatures ranging from 80°C to 120°C. The mechanism proceeds through nucleophilic attack followed by rearrangements to form the final ester product.

  • Catalyst: Bronsted acid (e.g., trifluoromethanesulfonic acid)
  • Solvent: Organic or inorganic solvents, often anhydrous ethanol
  • Temperature: 80–120°C (some protocols use up to 160°C)
  • Reaction time: 16–20 hours
  • Atmosphere: Nitrogen protection to prevent oxidation

This method yields the product with relatively high purity and yield, suitable for pharmaceutical applications. The reaction is mild and efficient, making it a preferred route in industrial synthesis.

Stepwise Synthesis via 2-Chloropyridine N-Oxide and β-Alanine Esters

A patented method describes a multi-step synthesis starting from 2-chloropyridine N-oxide and β-alanine carbethoxy hydrochloride:

  • Step 1: Synthesis of 2-chloropyridine N-oxide (yield ~87%)
  • Step 2: Reaction of 2-chloropyridine N-oxide with β-alanine ethyl ester to form 3-(pyridine-2-ylamino) ethyl propionate N-oxide (yield ~70%)
  • Step 3: Pd/C catalytic hydrogenation to reduce the N-oxide, yielding ethyl 3-(pyridin-2-ylamino) propanoate (yield ~92%)
  • Total recovery: Approximately 52% over ~100 hours

This method emphasizes high purity (99% by HPLC) and environmental friendliness, though it requires longer reaction times and more steps compared to direct nucleophilic addition.

Synthesis of Analogous Compounds: Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate

A related compound, ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate, is synthesized from 2-chloro-6-methyl-3-pyridinecarbonitrile and ethyl thioglycolate in N,N-dimethylformamide (DMF) with sodium ethoxide as base at room temperature.

  • Reaction time: 1 hour
  • Yield: 97%
  • Workup: Filtration and washing with water

Though this compound differs by the thieno ring, the synthetic strategy involving nucleophilic substitution and ester formation is relevant for understanding related pyridine ester syntheses.

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants Catalyst/Conditions Temperature (°C) Reaction Time (hours) Yield (%) Purity (%) Notes
Nucleophilic addition of 2-aminopyridine to ethyl acrylate 2-Aminopyridine, Ethyl acrylate Bronsted acid (e.g., trifluoromethanesulfonic acid), ethanol solvent 80–160 16–20 ~80 High (HPLC 99%) Mild conditions, nitrogen atmosphere, high purity, suitable for pharmaceutical use
Multi-step via 2-chloropyridine N-oxide & β-alanine esters 2-Chloropyridine N-oxide, β-Alanine ethyl ester Pd/C catalytic hydrogenation, multiple steps 120–160 ~100 52 (overall) High (HPLC 99%) Longer process, environmentally friendly, high safety, multi-step synthesis
Ethyl acetoacetate + ammonium acetate (related amino ester) Ethyl acetoacetate, ammonium acetate Methanol solvent 20–60 ~20 92 Not specified Optimized for related amino ester, solvent and molar ratio critical
Nucleophilic substitution for thieno derivative 2-Chloro-6-methyl-3-pyridinecarbonitrile, ethyl thioglycolate Sodium ethoxide, DMF solvent Room temp 1 97 Not specified Fast reaction, high yield, structurally related compound synthesis

Analysis and Discussion

  • The direct nucleophilic addition method using 2-aminopyridine and ethyl acrylate under Bronsted acid catalysis is the most straightforward and industrially viable route, balancing yield, purity, and reaction time.
  • The multi-step synthesis involving 2-chloropyridine N-oxide offers high purity and environmental benefits but at the cost of longer reaction times and more complex operations.
  • The related amino ester synthesis from ethyl acetoacetate and ammonium acetate underscores the importance of reaction parameters such as solvent and molar ratios, which could be informative for optimizing this compound synthesis.
  • The analogous thieno derivative synthesis demonstrates nucleophilic substitution under mild conditions, which may inspire alternative synthetic routes or modifications for the target compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-methyl-2-pyridineacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-amino-6-methyl-2-pyridineacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-methyl-2-pyridineacetate involves its interaction with specific molecular targets. The amino group and the pyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine Derivatives

Ethyl 3-amino-6-methyl-2-pyridineacetate differs from related compounds in the positioning and nature of substituents:

  • Ethyl 2-(6-(2-chloro-6-ethoxypyridin-4-yl)-3-cyano-4-(substituted phenyl)pyridin-2-ylthio)acetates (5a–c) (): These derivatives feature a chloro-ethoxy group at position 6 and a cyano (-CN) group at position 3, compared to the methyl and amino groups in the target compound.
  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) (): This compound contains a pyrimidine ring (two nitrogen atoms) instead of pyridine, which alters electron distribution and hydrogen-bonding capacity. The thietan-3-yloxy substituent introduces a sulfur-containing heterocycle, likely improving lipid solubility compared to the amino group in the target compound .

Table 1: Substituent Comparison

Compound Core Ring Position 3 Position 6 Position 2 Side Chain
This compound Pyridine -NH₂ -CH₃ Ethyl acetate
5a–c () Pyridine -CN -Cl, -OCH₂CH₃ Thioacetate + substituted phenyl
Compound 1 () Pyrimidine -S-thietan-3-yloxy -CH₃ Thioacetate

Table 2: Key Properties

Property This compound 5a–c () Compound 1 ()
Water Solubility Moderate (polar -NH₂) Low Low (thioether)
LogP (Predicted) ~1.5 ~3.0 ~2.8
Bioactivity Antifungal (hypothesized) Enzyme inhibition Enzyme inhibition

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